Cyclosporin A-Derivative 1 (Free base)

Übersicht

Beschreibung

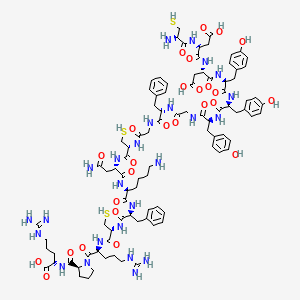

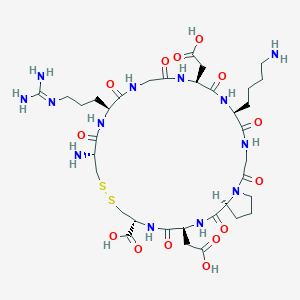

Cyclosporin A-Derivative 1 (Free base) is a crystalline intermediate derived from the opening of cyclosporin A . Cyclosporin A is an immunosuppressive agent that can bind to the cyclophilin and inhibit calcineurin .

Synthesis Analysis

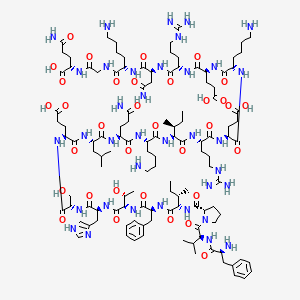

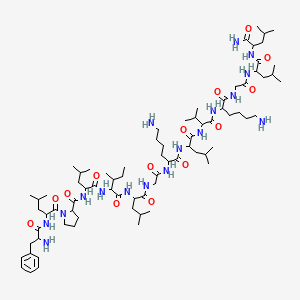

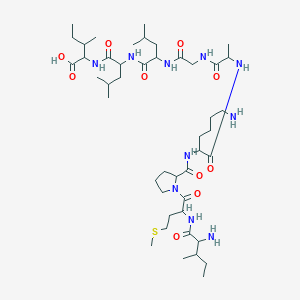

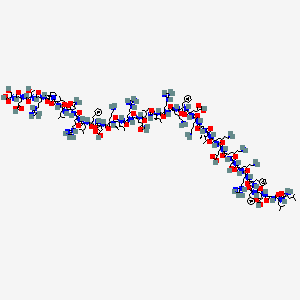

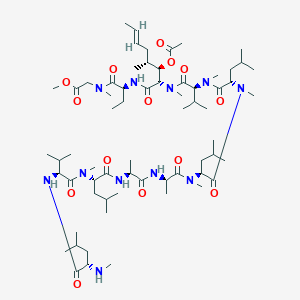

The synthesis of Cyclosporin A-Derivative 1 involves acylation on the butenyl-methyl-threonine side chain followed by a ring-opening reaction. The ring opens between the sarcosine and the N-methyl-leucine residues . More details about the synthesis process can be found in patent WO 2013167703 A1 .Molecular Structure Analysis

The molecular weight of Cyclosporin A-Derivative 1 is 1276.69, and its molecular formula is C65H117N11O14 . The structure of Cyclosporin A-Derivative 1 involves a large portion of the cyclosporine molecule, including amino acids 1, 2, 3, and 11 .Chemical Reactions Analysis

Cyclosporin A-Derivative 1 is a non-immunosuppressive Cyclosporine A derivative . The chemical reactions involved in its formation include acylation and a ring-opening reaction .Physical And Chemical Properties Analysis

Cyclosporin A-Derivative 1 is a solid substance with a solubility of 90 mg/mL in DMSO at 25°C . It should be stored at -20°C in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Biological Activity

The structure of cyclosporin A and its derivatives has been a subject of intense research due to its complex interactions with biological molecules. Mikol et al. (1995) designed and analyzed a cyclosporin A derivative, (5-hydroxynorvaline)-2-cyclosporin, to mediate interactions within a specific pocket of cyclophilin A. The study revealed the importance of water molecules and prebinding equilibria in the interaction, highlighting the intricate nature of cyclosporin A's biological activity despite the derivative having a lower binding affinity than the original molecule (Mikol, Papageorgiou, & Borer, 1995).

Biosynthesis and Genetic Coding

Weber et al. (1994) made significant strides in understanding the biosynthesis of cyclosporin A. They cloned the coding region of cyclosporin synthetase, a multifunctional enzyme responsible for synthesizing cyclosporin A from its precursor amino acids. The gene responsible is exceptionally large, demonstrating the complexity involved in the natural production of this compound (Weber, Schoergendorfer, Schneider-Scherzer, & Leitner, 1994).

Molecular Modifications and Derivatives

Seebach et al. (1993) explored the chemical modifications of cyclosporin A, detailing the generation of an enolate at the sarcosine residue and the reactions with various electrophiles. This study showcased the potential for creating cyclosporin A derivatives with varying biological activities and properties (Seebach et al., 1993).

Molecular Dynamics and Conformational Changes

The conformational dynamics of cyclosporin A have also been studied extensively. O'Donohue et al. (1995) utilized computer simulations to investigate the molecular dynamics of cyclosporin A, revealing transition pathways between different conformations and highlighting the complexity of its molecular behavior (O'Donohue, Burgess, Treutlein, & Walkinshaw, 1995).

Novel Conjugates and Applications

Paprica, Margaritis, and Petersen (1992) delved into the preparation of novel cyclosporin A derivatives, focusing on modifications of specific amino acid residues. These derivatives were then used to create conjugates, opening new avenues for the application of cyclosporin A in various fields (Paprica, Margaritis, & Petersen, 1992).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While Cyclosporin A-Derivative 1 is primarily used for research purposes, Cyclosporin A, from which it is derived, has been suggested as a potential treatment for COVID-19 . This suggests that derivatives of Cyclosporin A, including Cyclosporin A-Derivative 1, could potentially be explored for similar applications in the future.

Eigenschaften

IUPAC Name |

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[[(2S)-2-[[(2S)-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H117N11O14/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80)/b29-27+/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOOLRRRIPXEQE-VFELDGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H117N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1276.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclosporin A-Derivative 1 (Free base) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.